2,5-Diaminotoluene sulfate

Description

Properties

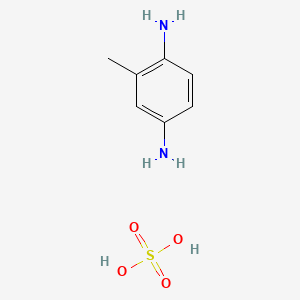

IUPAC Name |

2-methylbenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.H2O4S/c1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTWOUOZKZQDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2.H2O4S, Array, C7H12N2O4S | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140697-63-8, 95-70-5 (Parent) | |

| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140697-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-toluenediamine sulfate is a light tan to light purple powder. (NTP, 1992), Off-white solid; [HSDB] Light tan to light purple solid; [CAMEO], Grey to white solid; [ICSC] Light brown powder; [Sigma-Aldrich MSDS], GREY-TO-WHITE POWDER. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluene-2,5-diamine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 5.03 g/L at 20 °C, Soluble in water and ethanol, In acetone/water 1:1 <1 g/L; in dimethylsulfoxide: 5 to 15 g/L; in ethanol: 1 to 10 g/L, Solubility in water: good | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.366 g/mL at 20 °C | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The Scientific Committee on Consumer Products also reported that toluene-2,5-diamine sulfate (concentration of solution not provided) had greater than 98% wt/wt HPLC quantitative purity, greater than 99% HPLC qualitative (254 nm) purity, a solvent content less than 1%, and the potential impurity o-toluidine less than 50 ppm. | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grey to white powder, Off-white powder | |

CAS No. |

6369-59-1, 615-50-9 | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6369-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methyl-p-phenylenediamine sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-p-phenylenediamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PSD05SPE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

40.6 °C | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diaminotoluene Sulfate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2,5-Diaminotoluene sulfate. This compound, a primary intermediate in oxidative hair dyes, is of significant interest due to its industrial applications and toxicological profile as a potent skin sensitizer.

Chemical Identity and Structure

This compound, with the CAS number 615-50-9, is an organic salt formed from 2,5-diaminotoluene and sulfuric acid.[1][2] Its chemical formula is C₇H₁₂N₂O₄S.[2][3][4]

References

- 1. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 615-50-9 [chemicalbook.com]

- 3. 2,5 Di amino Toluene Sulphate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 4. jayorganics.com [jayorganics.com]

An In-depth Technical Guide to the Synthesis and Purification of 2,5-Diaminotoluene Sulfate

This guide provides a comprehensive overview of the synthesis and purification of 2,5-diaminotoluene sulfate, a key intermediate in the chemical and pharmaceutical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation, emphasizing robust methodologies and the rationale behind experimental choices.

Introduction: The Significance of this compound

2,5-Diaminotoluene, also known as 2-methyl-1,4-benzenediamine, is an organic compound that serves as a vital building block in the synthesis of a variety of products, including dyes, polymers, and pharmaceutical agents.[1][2] Its sulfate salt is often preferred in industrial applications due to its increased stability and ease of handling compared to the free base, which is susceptible to air oxidation.[3] The synthesis of high-purity this compound is therefore of considerable interest.

This guide will explore two primary synthetic pathways to this compound, followed by a detailed discussion of purification techniques and analytical methods for quality control.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. Here, we detail two of the most established methods: the reduction of 2,5-dinitrotoluene and a lesser-known route commencing from o-toluidine.

Route 1: Reduction of 2,5-Dinitrotoluene

The reduction of 2,5-dinitrotoluene is a common and efficient method for the preparation of 2,5-diaminotoluene. This transformation is typically achieved via catalytic hydrogenation.

2.1.1. Underlying Principles

The conversion of the two nitro groups (-NO₂) to amino groups (-NH₂) is a six-electron reduction for each group. Catalytic hydrogenation offers a clean and effective means to achieve this, with hydrogen gas as the reductant and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to facilitate the reaction. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction rate, yield, and selectivity.

2.1.2. Experimental Protocol: Catalytic Hydrogenation

This protocol is a synthesis of best practices and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2,5-Dinitrotoluene

-

Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

-

Ethanol or other suitable solvent

-

Hydrogen gas

-

Sulfuric acid (concentrated)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Reaction flask

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a hydrogenation-rated reaction vessel, dissolve 2,5-dinitrotoluene in a suitable solvent like ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the dinitrotoluene.

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure (e.g., 20-50 psi) and begin vigorous stirring. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature (typically 30-60°C).

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is generally complete within a few hours.

-

Catalyst Removal: Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Sulfate Salt Formation: To the filtrate, slowly add a stoichiometric amount of concentrated sulfuric acid with cooling. The this compound will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

2.1.3. Causality in Experimental Choices

-

Catalyst: Pd/C is often favored for its high activity and selectivity at moderate temperatures and pressures. Raney nickel is a more economical alternative but may require higher temperatures and pressures.

-

Solvent: Ethanol is a good choice as it dissolves the starting material and the product (as the free base) and is relatively inert under hydrogenation conditions.

-

Inert Atmosphere: Handling the catalyst under an inert atmosphere is crucial to prevent its deactivation and potential ignition, especially for pyrophoric catalysts like Raney nickel.

-

Sulfate Salt Precipitation: The addition of sulfuric acid protonates the basic amino groups, forming the highly crystalline and stable sulfate salt, which readily precipitates from the organic solvent.

Route 2: Synthesis from o-Toluidine

An alternative, though more complex, route involves the diazotization of o-toluidine, followed by coupling and reductive cleavage.

2.2.1. Underlying Principles

This multi-step synthesis involves the formation of an azo compound, which is then cleaved to yield the desired diamine. While more intricate, this method can be advantageous depending on the availability and cost of the starting materials. A patented method describes the diazo-coupling reaction of o-toluidine to form 2-aminoazotoluene, which is then subjected to reductive hydrogenolysis.[1]

2.2.2. Conceptual Workflow

Caption: Synthesis of this compound from o-Toluidine.

A detailed experimental protocol for this route is beyond the scope of this guide but can be found in the cited patent literature.[1]

Purification of this compound

Achieving high purity is paramount, especially for applications in pharmaceuticals and high-performance materials. The primary method for purifying this compound is recrystallization.

Principles of Recrystallization

Recrystallization is a technique used to purify solid compounds.[4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., aqueous ethanol, water)

-

Activated carbon (optional)

Equipment:

-

Erlenmeyer flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent mixture. Water or a mixture of ethanol and water is often effective for sulfate salts.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes.

-

Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Solvent Systems for Recrystallization

| Solvent System | Rationale |

| Water | This compound has moderate solubility in hot water and lower solubility in cold water, making it a suitable solvent. |

| Aqueous Ethanol | The addition of ethanol to water can fine-tune the solubility characteristics, potentially improving the yield and purity of the recrystallized product. |

Quality Control and Analytical Methods

To ensure the identity and purity of the synthesized this compound, various analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is typically used.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid)[5][6] |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength of 254 nm or 280 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization

Safety Considerations

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[7][8]

-

Sensitization: It may cause an allergic skin reaction.[5][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]

Conclusion

The synthesis and purification of this compound are critical processes for obtaining a high-quality intermediate for various industrial applications. The reduction of 2,5-dinitrotoluene followed by recrystallization is a robust and scalable method. Careful control of reaction conditions, adherence to safety protocols, and rigorous analytical characterization are essential for a successful and safe outcome. This guide provides a solid foundation for researchers and professionals to confidently approach the synthesis and purification of this important chemical compound.

References

- A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof. CN101450904B. (n.d.). Google Patents.

- This compound Safety Data Sheet. (2024). Thermo Fisher Scientific.

- This compound Safety D

-

Separation of this compound on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

-

2,4-diaminotoluene. (n.d.). Organic Syntheses. Retrieved from [Link]

- The Chemical Properties and Synthesis of 2,5-Diaminotoluene. (n.d.). Autech Industry Co., Limited.

-

Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

2,5-Diaminotoluene. (n.d.). In Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Activation Process on Ni-Fe Catalyst and the Hydrogenation of Dinitrotoluene. (n.d.).

- Continuous production process of dinitrotoluene for synthesis of toluenediamine by low-pressure hydrogenation, catalyst and catalyst preparation method. (n.d.).

- Process for the hydrogenation of dinitrotoluene to toluenediamine using a monolith catalyst. EP0978505A2. (n.d.).

-

Method for producing 2,5-diaminotoluene. (2013). Justia Patents. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

- Process for purifying 2,4-diaminotoluene by recrystallization. (n.d.).

- Green synthetic method of 2,5-diaminotoluene. CN101659620B. (n.d.).

- 2,5-dinitrobenzoic acid. (n.d.). Organic Syntheses.

- Purification by Recrystalliz

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

- Combustion method combined with sonochemical step for synthesis of maghemite-supported catalysts for the hydrogenation of 2,4-di. (2021). Ultrasonics Sonochemistry.

-

toluene-2,5-diamine sulfate, 615-50-9. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

- 1. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]

- 2. Study on Non-pollutant and Clean Synthesis High-purity this compound | Semantic Scholar [semanticscholar.org]

- 3. patents.justia.com [patents.justia.com]

- 4. mt.com [mt.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2,5-Diaminotoluene Sulfate (CAS 615-50-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Diaminotoluene sulfate (CAS 615-50-9), a chemical compound of significant interest in the cosmetic and dye manufacturing industries. This document collates essential data on its chemical and physical properties, commercial specifications, and toxicological profile. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and presents visual diagrams of key processes and applications to support research and development activities.

Core Data and Properties

This compound, also known as toluene-2,5-diamine sulfate, is the sulfate salt of 2,5-diaminotoluene.[1][2] It is an organic sulfate salt characterized by two amino groups attached to a toluene ring.[3] Primarily, it functions as a primary intermediate in the formulation of permanent, oxidative hair dyes.[2][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It typically appears as a light tan to light purple or pink crystalline powder.[1][5] The sulfate salt form enhances its solubility in water compared to the free base.[3]

| Property | Value |

| CAS Number | 615-50-9[6] |

| Molecular Formula | C₇H₁₂N₂O₄S[1][7] |

| Molecular Weight | 220.25 g/mol [1][7] |

| Appearance | Light tan to light purple powder[1]; Pink crystalline powder[5]; White to light red powder/crystal[8] |

| Melting Point | >300 °C (decomposes)[2][9] |

| Boiling Point | 273.7 °C[5] |

| Solubility | Water: 5.03 g/L (20 °C)[9], 9.6 g/L[2], 10 g/L[4]Ethanol: Soluble[10]DMSO: 5 < S < 15 g/L[9] |

| pH | 2.47 (saturated aqueous solution at 20 °C)[9] |

| Flammability | Non-flammable[2] |

| Stability | Stable under normal conditions[11] |

Commercial Specifications

Commercially available this compound is offered at high purity levels, suitable for its application in cosmetics and other industries. Typical specifications are detailed below.

| Parameter | Specification |

| Purity (Assay) | ≥98.0% to ≥99.0%[3][7][8][12] |

| Moisture | ≤0.5% to ≤1.0%[5][12] |

| Ash Content | ≤1.0%[5] |

| Iron (Fe) | ≤20 ppm to ≤50 ppm[5][12] |

Toxicological Profile

This compound is classified as toxic if swallowed and may cause skin sensitization.[13][14] Its toxicological data are critical for safety assessment and handling.

| Endpoint | Species | Route | Value |

| Acute Oral Toxicity | Rat | Oral | LD50: 98 - 102 mg/kg[13][14] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50: >5000 mg/kg[13] |

| Acute Inhalation | - | Inhalation | LC50: 0.99 mg/L air[13] |

| Skin Sensitization | - | Dermal | May cause an allergic skin reaction[11][13] |

| Aquatic Toxicity | Fish | - | LC50: 1.08 mg/L (96 h)[13] |

Experimental Protocols

Detailed methodologies are crucial for the consistent synthesis, analysis, and safety evaluation of chemical compounds. The following sections provide protocols for key experimental procedures involving this compound.

Synthesis of this compound

The industrial synthesis of this compound is typically a multi-step process. A common route involves the diazotization of o-toluidine, followed by a coupling reaction to form 2-aminoazotoluene, which is then reductively cleaved and converted to the sulfate salt.[5][11][15]

Materials:

-

o-Toluidine (OT)

-

Sodium Nitrite (NaNO₂)

-

Inorganic Acid (e.g., Hydrochloric Acid or Sulfuric Acid)

-

Reducing Agent (e.g., Zinc dust, Iron powder, or Catalytic Hydrogenation with Raney-Ni/Pd/C)[11][15]

-

Activated Carbon

-

Sodium Hydroxide (NaOH)

-

Sulfuric Acid (H₂SO₄)

-

Aqueous solvents

Procedure:

-

Diazotization and Coupling: o-Toluidine is reacted with sodium nitrite in an aqueous solution of an inorganic acid at a controlled temperature (0–30 °C). This in-situ reaction forms a diazonium salt which then couples with another molecule of o-toluidine to yield 2-aminoazotoluene (an azo dye intermediate).[15]

-

Reductive Cleavage: The resulting 2-aminoazotoluene is subjected to reductive cleavage. This can be achieved using metal dust (like zinc or iron) in an acidic medium or through catalytic hydrogenation (e.g., with Raney-Ni or Pd/C catalyst) at elevated temperature and pressure (50–102 °C).[11][15] This step breaks the azo bond (-N=N-) to yield a mixture of 2,5-diaminotoluene and the starting material, o-toluidine.

-

Byproduct Removal: The byproduct o-toluidine is typically removed from the aqueous solution via steam distillation.[11][15]

-

Purification: The aqueous solution containing 2,5-diaminotoluene is filtered to remove the metal sludge or catalyst. The filtrate is then treated with activated carbon for decolorization, often with pH adjustments to optimize adsorption.[11]

-

Salt Formation (Salification): Concentrated sulfuric acid is carefully added to the purified 2,5-diaminotoluene solution to precipitate this compound. The pH is controlled to ensure complete precipitation.[3][15]

-

Isolation and Drying: The precipitated product is isolated by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum to yield the final high-purity product.[11]

Analysis in Cosmetic Products by High-Performance Liquid Chromatography (HPLC)

Due to its use in hair dyes, robust analytical methods are required to quantify this compound in cosmetic matrices. HPLC is a widely used technique for this purpose.[9][16]

Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

Reversed-phase C18 column (e.g., Agilent Poroshell 120)[9]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (ultrapure)

-

Formic acid or Phosphoric acid (for mobile phase modification)[17]

-

This compound reference standard

-

Ultrasonic bath

-

Syringe filters (e.g., 0.2 µm regenerated cellulose)[9]

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent like methanol or a water/methanol mixture.[9] Create a series of calibration standards by diluting the stock solution to appropriate concentrations.

-

Sample Preparation (Extraction):

-

Accurately weigh approximately 0.5 g of the hair dye sample into a centrifuge tube.[9]

-

Add a known volume (e.g., 10 mL) of an extraction solvent, such as acetonitrile or methanol.[9]

-

Vortex the mixture and sonicate in an ultrasonic bath for 10-15 minutes to ensure complete extraction.[9]

-

Centrifuge the sample to pellet any solid matrix components.

-

Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[9]

-

-

Chromatographic Conditions (Example):

-

Column: Agilent Poroshell 120 Bonus-RP, 2.7 µm[9]

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40 °C

-

Detection: DAD at a specified wavelength (e.g., 256 nm or 290 nm) or MS in Single Ion Recording (SIR) mode.[6]

-

-

Analysis and Quantification: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve generated from the standards.

Skin Sensitization Assessment: Local Lymph Node Assay (OECD 429)

Given that this compound is a known skin sensitizer, the Local Lymph Node Assay (LLNA) is a standard in vivo method for assessing its sensitization potential.[13] The assay measures lymphocyte proliferation in the lymph nodes draining the site of chemical application.[1][2][4]

Principle: Sensitizing chemicals induce the proliferation of lymphocytes in local lymph nodes. The LLNA quantifies this proliferation, typically by measuring the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) into the DNA of dividing cells. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI value of 3 or greater is considered a positive result, indicating sensitizing potential.[1][2]

Procedure Outline:

-

Animal Model: The test is performed on mice (e.g., CBA/Ca or CBA/J strain).[2]

-

Dose Groups: A minimum of three concentrations of the test substance (this compound) dissolved in a suitable vehicle are prepared, along with a vehicle-only control group and a positive control group (using a known sensitizer).[1] Each group consists of at least four animals.

-

Application: A specified volume (e.g., 25 µL) of the test substance or control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.[2]

-

Radionuclide Injection: Approximately 48 hours after the final application (on day 5), the mice are injected intravenously with ³H-methyl thymidine.[2]

-

Lymph Node Excision: After another 24 hours (on day 6), the animals are euthanized, and the auricular lymph nodes draining the application site are excised and pooled for each experimental group.[1]

-

Cell Preparation and Measurement: A single-cell suspension of lymph node cells is prepared. The incorporated radioactivity is measured using a β-scintillation counter and expressed as disintegrations per minute (DPM) per lymph node.[1]

-

Calculation: The Stimulation Index (SI) for each dose group is calculated as the ratio of the mean DPM per mouse in the treated group to the mean DPM per mouse in the vehicle control group.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships, aiding in comprehension and protocol development.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Analytical Workflow (HPLC)

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. oecd.org [oecd.org]

- 5. Study on Non-pollutant and Clean Synthesis High-purity this compound | Semantic Scholar [semanticscholar.org]

- 6. lcms.cz [lcms.cz]

- 7. Determination of aromatic amines in hair dye and henna samples by ion-pair extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Determination of aromatic amines in hair dye and henna samples by ion-pair extraction and gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 10. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]

- 11. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. flashpointsrl.com [flashpointsrl.com]

- 13. Skin Sensitisation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 14. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of 2,5-Diaminotoluene Sulfate

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and appropriate storage of chemical compounds is paramount to ensure experimental accuracy, product efficacy, and safety. This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for 2,5-Diaminotoluene sulfate (CAS No. 615-50-9), a compound frequently used in various industrial applications, including as a precursor in the formulation of permanent hair dyes.

Chemical Stability Profile

This compound is generally considered stable under normal laboratory temperatures and pressures. However, as an aromatic amine, it is susceptible to degradation under specific conditions, primarily through oxidation. This degradation can be accelerated by exposure to light, air, and heat. The sulfate salt form offers increased stability compared to the free base, 2,5-diaminotoluene.

Incompatible Materials: To prevent degradation and potential hazardous reactions, this compound should be stored away from strong oxidizing agents and strong bases.

Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes containing nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[1][2]

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the integrity and purity of this compound. The following table summarizes the recommended conditions based on material safety data sheets and technical documents.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. Some sources recommend refrigeration. | To minimize thermal degradation. |

| Atmosphere | Store in a tightly closed container. | To prevent oxidation from atmospheric oxygen. |

| Light Exposure | Store in a light-resistant container or in a dark location. | To prevent photo-degradation. |

| Ventilation | Store in a well-ventilated area. | To mitigate the risk of inhaling any potential dust or vapors. |

| Incompatibility | Keep away from strong oxidizing agents and strong bases. | To avoid chemical reactions that can lead to degradation or hazardous situations. |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid dust formation. | To prevent inhalation and skin contact. |

Experimental Protocols for Stability Assessment

While specific stability testing protocols for this compound are not widely published, a general approach for assessing the stability of primary aromatic amines can be adapted. The following outlines a comprehensive experimental workflow for a forced degradation study.

Objective:

To evaluate the stability of this compound under various stress conditions to identify potential degradation products and determine its degradation pathways.

Materials and Methods:

-

Test Substance: this compound (purity ≥98%)

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector, Mass Spectrometer (MS), pH meter, analytical balance, oven, and photostability chamber.

-

Stress Conditions:

-

Acid Hydrolysis: 1 M HCl at 60°C for 48 hours.

-

Base Hydrolysis: 1 M NaOH at 60°C for 48 hours.

-

Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample at 80°C for 72 hours.

-

Photostability: Exposure to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

-

For each stress condition, subject a sample of the stock solution to the specified conditions.

-

At defined time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

A control sample, protected from the stress conditions, should be analyzed at the same time points.

-

-

Analytical Method:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm and 280 nm).

-

-

Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

-

-

Data Analysis:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the unstressed control.

-

Identify and characterize any significant degradation products using HPLC-MS.

-

Visualizing Storage and Handling Guidelines

The following diagram illustrates the key considerations for the proper storage and handling of this compound.

Caption: Key storage and handling guidelines for this compound.

References

An In-depth Technical Guide to the Safe Laboratory Use of 2,5-Diaminotoluene Sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2,5-Diaminotoluene sulfate, a chemical intermediate with applications in various research and development settings, including as a component in hair dyes and in the synthesis of other compounds.[1][2][3] Adherence to strict safety protocols is imperative when handling this substance due to its potential health hazards.

Chemical Identification and Physical Properties

This compound is the sulfate salt of 2,5-toluenediamine.[1][4] It is also known by several synonyms, including Toluene-2,5-diamine sulfate and 2-Methyl-1,4-benzenediamine sulfate.[2][5] It typically appears as an off-white to light-purple powder.[3][4][5][6]

| Property | Value | Source |

| CAS Number | 615-50-9 | [5][7][8] |

| Molecular Formula | C₇H₁₀N₂ · H₂SO₄ | [9] |

| Molecular Weight | 220.25 g/mol | [3][4][6][8] |

| Physical Appearance | Off-white to pinkish-white or light-purple powder | [2][3][4][5][6] |

| Solubility | Soluble in water, ethanol, acetone, and chloroform. Partially soluble in alcohol. | [2] |

| Purity | Typically ≥99% | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed and harmful in contact with skin or if inhaled.[7][8][10] It is also recognized as a skin sensitizer, capable of causing an allergic skin reaction upon repeated contact.[7][8][10] Furthermore, this chemical is toxic to aquatic life with long-lasting effects.[7][8]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Hazard Pictograms:

Toxicological Data

Acute toxicity data highlights the potential for significant harm from exposure.

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 98 - 102 mg/kg |

| Dermal LD50 | Rabbit | > 5000 mg/kg |

| Inhalation LC50 | Rat | 0.99 mg/L |

| Intraperitoneal LD50 | Rat | 49 mg/kg |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is essential to minimize risk when working with this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against exposure.

Caption: Required PPE and engineering controls for handling this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Caption: First aid procedures for exposure to this compound.

Spill Response Protocol

In the event of a spill, a clear and methodical response is necessary to prevent exposure and environmental contamination.

Caption: Spill response workflow for this compound.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible substances.[5] Store locked up.[7][8]

Disposal: This material and its container must be disposed of as hazardous waste.[5] Avoid release to the environment.[5]

Conclusion

This compound is a valuable chemical for research and development but poses significant health risks if not handled properly. A thorough understanding of its hazards, coupled with the consistent application of the safety protocols outlined in this guide, is essential for maintaining a safe laboratory environment. Researchers, scientists, and drug development professionals must remain vigilant in their handling practices to mitigate the risks associated with this compound.

References

- 1. This compound | 615-50-9 [chemicalbook.com]

- 2. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]

- 3. jayorganics.com [jayorganics.com]

- 4. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 2,5 Diamino Toluene Sulphate [intersperse.in]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. jayorganics.com [jayorganics.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. toluene-2,5-diamine sulfate, 615-50-9 [thegoodscentscompany.com]

Introduction: The Role of 2,5-Diaminotoluene Sulfate as a Primary Intermediate

An In-Depth Technical Guide to the Mechanism of Action of 2,5-Diaminotoluene Sulfate in Chemical Reactions

This compound (2,5-TDAS), also known as p-Toluenediamine Sulfate (PTD), is an aromatic amine salt of significant industrial importance, primarily serving as a key precursor in oxidative (permanent) hair dye formulations.[1][2] It is often used as an alternative to the more widely known p-Phenylenediamine (PPD), as it belongs to the same family of primary intermediates but is considered a less aggressive ingredient in terms of sensitization potential.[3][4] The fundamental principle of its application lies in its ability to undergo in situ chemical transformation within the hair shaft. As a small molecule, it first penetrates the hair cuticle and then, through a series of controlled chemical reactions, is converted into large, colored polymers that become physically trapped within the hair's cortex, resulting in a permanent color change.[5][6] This guide elucidates the core mechanisms governing these reactions, provides practical experimental frameworks for their study, and discusses the toxicological implications of its chemical reactivity.

Core Mechanism of Action: The Oxidative Dye-Forming Cascade

The formation of a stable, permanent color using 2,5-TDAS is not the result of a single reaction but a coordinated, multi-step process that occurs within an alkaline, oxidative environment. The overall process can be dissected into three critical stages: alkalinization and penetration, oxidation (activation), and coupling for chromophore development.

1. Alkalinization and Penetration: Permanent hair dye formulations are maintained at an alkaline pH, typically using ammonia or an alternative like ethanolamine. This alkaline environment is crucial for two reasons. First, it causes the hair shaft to swell, lifting the protective cuticle scales. This process is essential for allowing the relatively small dye precursor molecules, including 2,5-diaminotoluene (the free base form of 2,5-TDAS) and coupler molecules, to penetrate deep into the cortex of the hair fiber.[5]

2. Oxidation and Activation: Once inside the hair cortex, the reaction is initiated by an oxidizing agent, almost universally hydrogen peroxide (H₂O₂), which is mixed with the dye formulation immediately before application.[5][6][7] The hydrogen peroxide serves to lighten the natural melanin pigment in the hair and, more importantly, it oxidizes the primary intermediate, 2,5-diaminotoluene. This oxidation converts the diamine into a highly reactive, unstable electrophilic species known as a quinone-diimine. This diimine is the activated state of the precursor, primed for the subsequent color-forming reaction.

3. Coupling and Polymerization: The highly reactive quinone-diimine intermediate does not persist. It rapidly undergoes an electrophilic substitution reaction with electron-rich aromatic compounds, known as couplers or color modifiers, which are also present in the dye formulation.[2][5] Common couplers include molecules like resorcinol, m-aminophenol, and various naphthols.[8] This "coupling" reaction forms a new, larger molecule known as an indo-dye.[6]

These initial indo-dye molecules possess the chromophores that impart color. They can then undergo further oxidation and condensation reactions with other intermediates and couplers, leading to the formation of even larger, cross-linked polymers.[5] It is this final, complex mixture of large, insoluble colored polymers that is physically trapped within the hair structure, ensuring the longevity of the color. The final shade achieved is a direct function of the specific primary intermediate(s) and the blend of couplers used in the formulation.[6][9]

Key Components in the Oxidative Reaction

The successful formation of color is contingent on the interplay of several key chemical agents. Their roles are summarized below.

| Component | Chemical Example(s) | Primary Function in the Reaction |

| Primary Intermediate | This compound | The foundational precursor molecule that, upon oxidation, initiates the color-forming reaction.[5][6] |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Oxidizes the primary intermediate to its reactive state (quinone-diimine) and lightens natural hair pigment.[5][7] |

| Alkaline Agent | Ammonia, Ethanolamine | Swells the hair cuticle to allow penetration of precursors; catalyzes the decomposition of hydrogen peroxide.[5] |

| Coupler (Color Modifier) | Resorcinol, m-Aminophenol, Naphthols | Reacts with the oxidized primary intermediate to form the final, stable chromophore (dye molecule).[2][5][8] |

Visualizing the Oxidative Dyeing Workflow

The logical flow from individual components to the final colored hair fiber can be represented as a multi-stage process.

Sources

- 1. Final amended report of the safety assessment of toluene-2,5-diamine, toluene-2,5-diamine sulfate, and toluene-3,4-diamine as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]

- 3. barbarastevns.medium.com [barbarastevns.medium.com]

- 4. avivahealth.com [avivahealth.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 7. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5344463A - Hair dye compositions and methods utilizing 2-substituted-1-naphthol couplers - Google Patents [patents.google.com]

- 9. 2,5 Di amino Toluene Sulphate | RXSOl GROUP [rxsolgroup.com]

2,5-Diaminotoluene Sulfate: A Comprehensive Technical Guide for Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminotoluene sulfate, an organic sulfate salt of 2-methyl-1,4-phenylenediamine, is a versatile and highly reactive organic building block.[1][2] With the CAS number 615-50-9, this compound, appearing as a white to light purple powder, has found significant applications across various fields, most notably as a primary intermediate in the formulation of permanent hair dyes.[1][3][4] Its unique molecular structure, featuring two amino groups on a toluene ring, allows it to readily participate in a range of chemical reactions, including diazotization and coupling, making it a valuable precursor for the synthesis of dyes, pigments, and other complex organic molecules.[2] Beyond its established role in the cosmetics industry, this compound is gaining attention as a monomer in polymer chemistry and as a scaffold in the development of novel therapeutic agents.[5] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and diverse applications of this compound, with a focus on its utility as a foundational component in organic synthesis and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in research and development. The compound is typically supplied as a high-purity crystalline powder.[4][6]

| Property | Value | References |

| Molecular Formula | C₇H₁₂N₂O₄S | [2][3] |

| Molecular Weight | 220.25 g/mol | [7][8] |

| Appearance | White to reddish or light purple powder | [1][3] |

| Melting Point | >300 °C (decomposes) | [1][7] |

| Boiling Point | 273.7 °C at 760 mmHg | [7] |

| Solubility in Water | 9.6 g/L at 20 °C | [1][7] |

| pKa | 6.39 at 20 °C | [1][7] |

| Purity | ≥98.0% (by HPLC) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from o-toluidine. A common industrial method involves the diazotization of o-toluidine, followed by a coupling reaction and subsequent reductive cleavage of the resulting azo compound.[1][5]

Experimental Protocol: Synthesis from o-Toluidine

This protocol is based on a widely described synthetic route.[1][2][3]

Step 1: Diazotization and Coupling to form 2-Aminoazotoluene

-

In a reaction vessel equipped with a stirrer and cooling system, prepare an aqueous solution of an inorganic acid (e.g., hydrochloric acid or sulfuric acid).

-

Dissolve o-toluidine in the acidic solution.

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of sodium nitrite while maintaining the temperature below 10 °C to facilitate the diazotization and self-coupling reaction, forming 2-aminoazotoluene.

-

The reaction mixture is typically stirred for several hours until the reaction is complete.

Step 2: Reductive Cleavage of 2-Aminoazotoluene

-

The 2-aminoazotoluene intermediate is subjected to reductive cleavage. This can be achieved using various reducing agents, such as zinc dust or through catalytic hydrogenation (e.g., using a Pd/C or Raney-Ni catalyst).[1][3]

-

For catalytic hydrogenation, the reaction is typically carried out in a pressure vessel under a hydrogen atmosphere.

-

The reaction mixture is heated, and the progress is monitored until the azo bond is cleaved, yielding 2,5-diaminotoluene and regenerating o-toluidine as a byproduct.

-

The o-toluidine byproduct can be removed by steam distillation and recycled.[1]

Step 3: Formation of the Sulfate Salt

-

After the removal of the catalyst and any byproducts, the resulting aqueous solution of 2,5-diaminotoluene is treated with sulfuric acid.

-

The addition of sulfuric acid causes the precipitation of this compound.

-

The precipitate is then filtered, washed, and dried to yield the final product.

A schematic of this synthesis workflow is presented below.

Caption: Synthesis workflow for this compound.

Applications as an Organic Building Block

The reactivity of the two amino groups in this compound makes it a valuable building block for a variety of organic transformations.

In the Synthesis of Dyes and Pigments

The primary application of this compound is in the formulation of oxidative hair dyes.[4][9] In this process, it acts as a "primary intermediate" or "precursor." The mechanism involves the oxidation of the 2,5-diaminotoluene, typically with hydrogen peroxide in an alkaline medium, to form a reactive quinonediimine intermediate.[10] This intermediate then rapidly couples with other aromatic compounds, known as "couplers" (e.g., resorcinol, m-aminophenol), to generate a variety of stable dye molecules that impart the desired color to the hair.[10][11] The large size of the resulting dye molecules prevents them from being easily washed out of the hair shaft.[11]

References

- 1. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]

- 2. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 6. This compound | 615-50-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Study on Non-pollutant and Clean Synthesis High-purity this compound | Semantic Scholar [semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]

- 10. researchgate.net [researchgate.net]

- 11. www2.dmu.dk [www2.dmu.dk]

The Untapped Potential of 2,5-Diaminotoluene Sulfate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminotoluene sulfate, a compound traditionally utilized in the dye industry, presents an underexplored yet promising scaffold for medicinal chemistry and drug discovery. While direct applications in pharmaceuticals are not yet established, its structural similarity to known pharmacophores and its versatility as a chemical intermediate suggest significant potential. This technical guide explores the prospective applications of this compound in medicinal chemistry, drawing parallels with isomeric structures and leveraging fundamental principles of drug design. We will delve into its potential as a building block for novel therapeutic agents, consider its role in bioisosteric replacement, and outline hypothetical synthetic and experimental protocols to unlock its latent pharmacological value.

Introduction: Beyond the Dye

This compound is an aromatic amine that has been extensively used as a precursor in the formulation of permanent hair dyes and other colorants.[1][2][3][4] Its chemical properties, particularly the presence of two reactive amino groups on a toluene ring, make it a versatile intermediate for the synthesis of a variety of organic molecules.[2][5] While its current applications are predominantly industrial, the inherent reactivity of this molecule warrants a closer examination of its potential within the realm of medicinal chemistry. The exploration of known chemical entities for new therapeutic purposes is a cornerstone of efficient drug discovery, and this compound stands as a candidate ripe for such investigation.

The Rationale for Medicinal Chemistry Exploration

The primary motivation for investigating this compound in a medicinal context stems from two key areas: the proven pharmacological relevance of its structural isomers and the strategic application of bioisosterism in drug design.

Lessons from Isomers: The Case of 2,3-Diaminotoluene

Derivatives of the isomeric 2,3-diaminotoluene have been shown to possess a wide range of biological activities. This related compound serves as a versatile scaffold for the synthesis of heterocyclic compounds with significant pharmacological potential.[6] Quinoxaline derivatives, which can be synthesized from 2,3-diaminotoluene, have demonstrated notable anticancer and antimicrobial properties.[6] This provides a strong rationale for exploring whether 2,5-diaminotoluene can be used to generate analogous or novel heterocyclic systems with therapeutic value.

Bioisosteric Replacement Strategies

Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties, is a powerful tool in drug design to enhance potency, reduce toxicity, or alter pharmacokinetics.[7][8] Phenylenediamines are common structural motifs in a variety of therapeutic agents. 2,5-Diaminotoluene can be considered a bioisostere of p-phenylenediamine, with the addition of a methyl group. This methyl group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The potential to use 2,5-diaminotoluene as a bioisosteric replacement for other phenylenediamines in existing drug scaffolds is a compelling avenue for investigation.[7][8]

Potential Therapeutic Targets and Applications

Based on the activities of related compounds and the general properties of aromatic amines, several potential therapeutic applications for derivatives of this compound can be hypothesized.

Anticancer Agents

The quinoxaline scaffold, which could be synthesized from 2,5-diaminotoluene, is a "privileged" structure in medicinal chemistry, known for its presence in numerous anticancer agents.[6] By reacting 2,5-diaminotoluene with α-dicarbonyl compounds, a variety of substituted quinoxalines could be generated and screened for cytotoxic activity against various cancer cell lines.

Antimicrobial Agents

There is a growing need for new antimicrobial agents to combat drug-resistant pathogens. Diamine-containing compounds have been investigated for their antibacterial activities.[9][10] Derivatives of 2,5-diaminotoluene, such as Schiff bases or other heterocyclic systems, could be synthesized and evaluated for their ability to inhibit the growth of clinically relevant bacteria and fungi.

Enzyme Inhibition

Some diaminotoluene derivatives have shown potential as enzyme inhibitors. For instance, certain 2,5-diaminobenzoquinones have been identified as potent urease inhibitors.[11] This suggests that the 2,5-diaminotoluene core could be a starting point for designing inhibitors of other enzymes relevant to human diseases.

Hypothetical Synthetic Pathways and Methodologies

The following sections outline potential synthetic routes and experimental protocols for the exploration of this compound's medicinal chemistry potential.

Synthesis of Quinoxaline Derivatives

Quinoxalines can be readily synthesized from 2,5-diaminotoluene and a 1,2-dicarbonyl compound.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Add a base (e.g., sodium bicarbonate) to neutralize the sulfate salt and liberate the free diamine.

-

To this solution, add the desired 1,2-dicarbonyl compound (1 equivalent).

-

Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the desired quinoxaline derivative.

Bioisosteric Replacement Workflow

The following diagram illustrates a conceptual workflow for using 2,5-diaminotoluene as a bioisostere for a known p-phenylenediamine-containing drug.

Quantitative Data and Biological Evaluation

Currently, there is a scarcity of quantitative data regarding the medicinal chemistry applications of 2,5-diaminotoluene derivatives. The table below summarizes the limited available information on the biological activity of related compounds.

| Compound Class | Target/Assay | Activity Metric | Reported Value/Effect | Reference |

| 2,5-Diaminobenzoquinones | Jack Bean Urease Inhibition | IC50 | Nanomolar range (e.g., 31.4 nM and 36.0 nM for some derivatives) | [11] |

| Toluene-2,5-diamine | Eosin-sensitized photo-oxidation | - | Inhibitor, competes with oxygen and trypsin | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized 2,5-diaminotoluene derivatives and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value for each compound.